Dihexanoyl-lecithin

Descripción general

Descripción

Synthesis Analysis

The synthesis of specific lecithins, like dihexanoyl-lecithin, involves the modification of fatty acid chains in the lecithin molecule. While direct synthesis processes specific to this compound are not detailed, the modification of lecithin by physical, chemical, and enzymatic methods is a well-established practice. These methods aim to produce lecithins with altered fatty acid compositions, impacting their physical and chemical properties for diverse applications (Joshi, Paratkar, & Thorat, 2006).

Molecular Structure Analysis

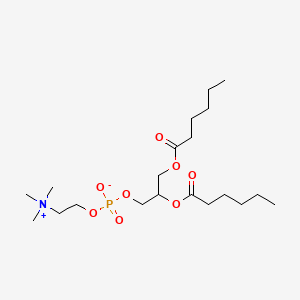

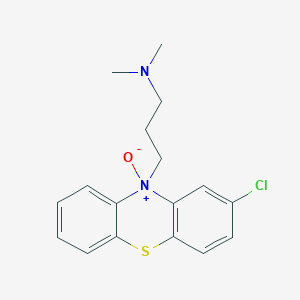

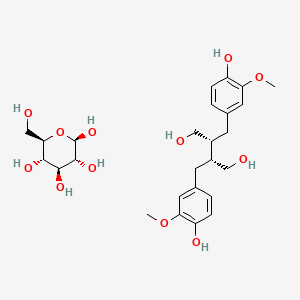

The molecular structure of lecithins, including this compound, features a glycerol backbone, two fatty acid chains, and a phosphate group. The structure is amphipathic, with a hydrophilic head and hydrophobic tails, facilitating its role in forming bilayers in cell membranes. Detailed knowledge of the three-dimensional structure of lecithins aids in understanding their role in membrane structure and function (Pearson & Pascher, 1979).

Chemical Reactions and Properties

Lecithins, including this compound, participate in various biochemical reactions, such as the plasma lecithin:cholesterol acyltransferase reaction, which is significant for cholesterol metabolism and transport in the plasma. These reactions emphasize the functional diversity of lecithins in biological systems (Glomset, 1968).

Physical Properties Analysis

The physical properties of this compound, such as micellar weight and the formation of micelles in aqueous solutions, have been studied. These properties are crucial for understanding the behavior of lecithins in biological membranes and their application in emulsification and drug delivery systems (Tausk, van Esch, Karmiggelt, Voordouw, & Overbeek, 1974).

Chemical Properties Analysis

The chemical properties of lecithins are influenced by their amphipathic nature, allowing them to interact with both lipophilic and hydrophilic substances. This duality is essential for their role in forming cellular membranes and in applications such as emulsifiers in food and pharmaceutical industries. The synthesis and characterization of lecithins with branched fatty acid chains have shown that modifications in the chemical structure can significantly affect their phase transition temperatures and polymorphism, highlighting the versatility of lecithin's chemical properties (Nuhn, Brezesinski, Dobner, Förster, Gutheil, & Dörfler, 1986).

Aplicaciones Científicas De Investigación

DHPC's miscibility with other lecithins (DPPC, POPC, DOPC) and its interaction with antibiotics like doxorubicin and epirubicin were studied, indicating its potential in pharmaceutical applications (Pujol et al., 1996).

The micellar weights of DHPC in aqueous solutions were calculated, showing its utility in understanding micelle formation and characteristics, relevant in biochemistry and nanotechnology (Tausk et al., 1974).

DHPC's role in biocompatible microemulsions for potential cosmetic and drug delivery applications was investigated, highlighting its importance in formulating stable emulsions (Nguyen et al., 2010).

The interaction of different phospholipids, including DHPC, with sucrose crystal surfaces was examined, which is significant in food science, particularly in the production of chocolate (Kindlein et al., 2015).

DHPC's role in lecithin-based nanocarriers for drug delivery, demonstrating its utility in enhancing the effectiveness of various pharmaceutical formulations (Pires et al., 2004).

A study on the influence of lecithin on mitochondrial DNA and age-related hearing loss suggested potential medical applications of DHPC in treating age-related conditions (Seidman et al., 2002).

Propiedades

IUPAC Name |

2,3-di(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZARZBAWHITHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968679 | |

| Record name | 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53892-41-4 | |

| Record name | 1,2-Hexanoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053892414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Dihexanoyl-lecithin in studying Phospholipase A2 (PLA2) enzymes?

A1: this compound is a short-chain phospholipid often employed as a substrate to study the activity of Phospholipase A2 (PLA2) enzymes. [, ] PLA2 enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing a fatty acid and a lysophospholipid. [] Due to its relatively simple structure and solubility in aqueous solutions, this compound provides a convenient model substrate for investigating the kinetics, substrate specificity, and mechanism of action of PLA2 enzymes.

Q2: Can you explain the significance of using this compound as a substrate in a continuous assay for Phospholipase A activity?

A3: this compound serves as an ideal substrate in a continuous assay for Phospholipase A activity due to the distinct properties of its hydrolysis products. [] When this compound is hydrolyzed by Phospholipase A, it releases hexanoic acid. This fatty acid is readily detectable using a continuous titrimetric method, allowing researchers to monitor the reaction progress in real-time and accurately determine the enzyme's activity. [] This method offers several advantages, including increased sensitivity, simplified procedures, and the ability to study enzyme kinetics more effectively.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1202965.png)

![9-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B1202981.png)

![2-({[(4-Chlorophenyl)methoxy]imino}methyl)-6-hydroxybenzoic acid](/img/structure/B1202987.png)